3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid
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Overview
Description
3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylmethoxycarbonyl group attached to a benzoic acid core. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenylmethoxycarbonyl group can facilitate the compound’s penetration into biological membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxybenzenamine
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-3-methylbenzoic acid
Uniqueness
3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
3-fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-18(14-12(15(19)20)8-5-9-13(14)17)16(21)22-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQAZFOEITVASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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